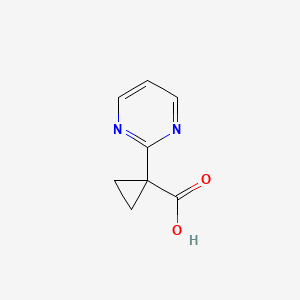

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid

Descripción

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a pyrimidine ring at the 2-position and a carboxylic acid group. Pyrimidine derivatives are widely utilized in drug design, given their resemblance to nucleic acid bases, suggesting possible applications in targeting enzymes or receptors involved in nucleotide metabolism .

Propiedades

IUPAC Name |

1-pyrimidin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-9-4-1-5-10-6/h1,4-5H,2-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNPYYRVZCQDLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis Overview

The primary synthetic strategy involves three key steps starting from 2-chloro-4-methylpyrimidine:

- Formation of 4-methyl-2-vinylpyrimidine (Intermediate 3) via palladium-catalyzed vinylation.

- Cyclopropanation of the vinylpyrimidine using a nitrogen ylide derived from tert-butyl bromoacetate and DABCO, producing a cyclopropane ester.

- Hydrolysis of the ester to yield the racemic 1-(pyrimidin-2-yl)cyclopropane-1-carboxylic acid (rac-1).

This route achieves an overall yield of approximately 58% over three steps and allows for chiral resolution of the product.

Detailed Synthetic Steps

Palladium-Catalyzed Vinylation of 2-Chloro-4-methylpyrimidine

- Reaction: 2-chloro-4-methylpyrimidine is converted to 4-methyl-2-vinylpyrimidine using potassium vinyltrifluoroborate or vinylboronic acid pinacol ester as the vinyl source.

- Catalysts and Conditions: Palladium acetate with phosphine ligands such as SPhos or dppf in dioxane/water mixtures at 90–100 °C.

- Yields: Optimized conditions yield up to 77% isolated product after distillation.

- Byproducts: Minor formation of 3-butenyl pyrimidine and dipyrimidinyl ethene due to side reactions involving palladium catalysis.

- Purification: Distillation under reduced pressure is preferred due to volatility and co-distillation of impurities.

| Entry | Vinyl Source | Base | Catalyst (Pd + Ligand) | Solvent (Ratio) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Vinylboronic ester | K3PO4 | Pd(OAc)2 + SPhos | Dioxane | 100 | 0.83 | 48 |

| 8 | Potassium vinyltrifluoroborate | K2CO3 | Pd(OAc)2 + dppf | Dioxane/H2O (83:17) | 90 | 15 | 77 |

Cyclopropanation via Nitrogen Ylide

- Method: The vinylpyrimidine intermediate undergoes cyclopropanation using a nitrogen ylide generated in situ from tert-butyl bromoacetate and DABCO.

- Mechanism: The ylide attacks the vinyl group, forming a cyclopropane ring with high regioselectivity.

- Conditions: Reaction conducted in acetonitrile with cesium carbonate as base at 80 °C for 20 hours.

- Product: tert-Butyl (1RS,2RS)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylate (compound 13).

- Workup: Extraction and filtration steps followed by concentration yield a crude ester suitable for hydrolysis.

Ester Hydrolysis to Carboxylic Acid

- Hydrolysis: The tert-butyl ester is cleaved using trifluoroacetic acid or acidic aqueous conditions to yield the racemic carboxylic acid (rac-1).

- Isolation: Acidification and filtration provide the crude acid, which is then purified.

- Chiral Resolution: Diastereomeric salts are formed with chiral amines such as (S)-1-(1-naphthyl)ethylamine, allowing separation of enantiomers by recrystallization.

- Alternative Resolution: Preparative chiral supercritical fluid chromatography can also be used but is less practical for scale-up.

Summary Table of Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Vinylation | 2-chloro-4-methylpyrimidine, Pd(OAc)2/dppf, K2CO3, dioxane/H2O, 90 °C | Up to 77 | Distillation purification; minor byproducts |

| Cyclopropanation | 4-methyl-2-vinylpyrimidine, tert-butyl bromoacetate, DABCO, Cs2CO3, MeCN, 80 °C, 20 h | Not specified (high) | Nitrogen ylide formation; mild conditions |

| Ester Hydrolysis | Acidic aqueous conditions (e.g., HCl), room temp | Quantitative | Clean conversion to carboxylic acid |

| Chiral Resolution | (S)-1-(1-naphthyl)ethylamine salt formation and recrystallization | Variable | Enables isolation of enantiopure acid |

Research Findings and Literature Context

- The described synthetic route was published in 2023 by a team reporting a novel nitrogen ylide-mediated cyclopropanation, offering a safer and more efficient alternative to diazo-based methods.

- The palladium-catalyzed vinylation step was extensively optimized to minimize byproducts and improve yields, with detailed mechanistic insights into side reactions.

- Chiral resolution remains a critical step for obtaining enantiomerically pure material, essential for biological activity studies.

- The methodology balances synthetic efficiency, safety, and scalability, making it suitable for drug development pipelines.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Drug Development :

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Biochemical Assays

Enzyme Inhibition Studies :

This compound has been utilized in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its ability to mimic substrate structures can aid in the design of specific inhibitors that can modulate enzyme activity, which is crucial in therapeutic interventions.

Synthetic Chemistry

Synthesis of Complex Molecules :

In synthetic organic chemistry, this compound is employed as an intermediate in the synthesis of more complex organic molecules. Its cyclopropane ring offers unique reactivity patterns that can be exploited for creating diverse chemical entities.

Case Study 1: Anticancer Properties

Recent studies have explored the anticancer potential of derivatives of this compound. Research indicates that modifications to this compound can enhance its efficacy against certain cancer cell lines, demonstrating its potential as a lead compound in anticancer drug discovery.

Case Study 2: Neurological Disorders

Research has also focused on the neuroprotective effects of compounds derived from this compound. In vitro studies suggest that these derivatives may have beneficial effects on neuronal health and could be developed into treatments for neurodegenerative diseases.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | New therapeutic agents for various diseases |

| Biochemical Assays | Enzyme inhibition studies | Development of specific enzyme inhibitors |

| Synthetic Chemistry | Intermediate for complex molecule synthesis | Creation of novel organic compounds |

| Anticancer Research | Investigating anticancer properties | Lead compounds for cancer treatment |

| Neurological Disorders | Neuroprotective effects investigation | Potential treatments for neurodegenerative conditions |

Mecanismo De Acción

The mechanism by which 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring restricts conformational freedom, which can enhance binding affinity and specificity to target molecules. The pyrimidine moiety can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .

Comparación Con Compuestos Similares

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure: Replaces the pyrimidinyl group with an amino (-NH₂) substituent.

- Function : ACC is a key ethylene precursor in plants, regulating growth and stress responses .

- Key Differences: The pyrimidinyl group in the target compound enhances aromatic interactions compared to ACC’s primary amine. ACC’s amino group participates in ethylene biosynthesis, whereas the pyrimidine moiety may enable binding to purine or pyrimidine recognition sites in biological systems .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Structure : Chloro and methyl substituents on the pyrimidine ring at positions 2 and 6, respectively.

- Properties: Electron-withdrawing chlorine increases acidity (pKa ~3.5–4.0) compared to the non-halogenated target compound. Methyl group enhances lipophilicity (logP ~1.8 vs. ~1.2 for the target compound) .

1-Allylcyclopropanecarboxylic Acid

- Structure : Allyl substituent instead of pyrimidine.

Pyrimidine-Containing Derivatives

1-(Pyrimidin-4-yl)cyclopropan-1-amine

Pyrimidin-2-amine–1-phenylcyclopentane-1-carboxylic Acid Co-crystal

- Structure : Pyrimidin-2-amine co-crystallized with a phenylcyclopentane carboxylic acid.

- Key Finding : The pyrimidine ring forms N–H···N hydrogen bonds, stabilizing the crystal lattice. This suggests the target compound may exhibit similar solid-state interactions for controlled release formulations .

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent | Molecular Weight | logP* | pKa* | Key Applications | CAS Number |

|---|---|---|---|---|---|---|

| 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid | Pyrimidin-2-yl | 179.17 | ~1.2 | ~2.8 | Drug design, materials | Not provided |

| 1-Aminocyclopropane-1-carboxylic acid (ACC) | -NH₂ | 101.10 | -1.5 | ~2.1 | Plant ethylene synthesis | 22059-21-8 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | -Cl, -CH₃ | 187.58 | ~1.8 | ~3.5 | Agrochemicals | 89581-58-8 |

| 1-Allylcyclopropanecarboxylic acid | -CH₂CH=CH₂ | 126.15 | ~1.5 | ~3.0 | Polymer precursors | 80360-57-2 |

| 1-(Pyrimidin-4-yl)cyclopropan-1-amine | -NH₂ (pyrimidin-4-yl) | 135.14 | ~0.7 | ~9.5 | Kinase inhibitors | Not provided |

*Estimated values based on structural analogs.

Actividad Biológica

1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agricultural applications. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.

The synthesis of this compound typically involves cyclopropanation reactions, which can be catalyzed by various methods. For example, a common approach includes the use of diazo compounds in the presence of transition metal catalysts to facilitate the formation of cyclopropane rings attached to pyrimidine moieties.

Biological Activity

Anticancer Properties

Research has indicated that derivatives of cyclopropane carboxylic acids exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain substituted derivatives demonstrate IC50 values in the low micromolar range when tested against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte leukemia) . The structural modifications in these compounds can enhance their biological activity, making them promising candidates for further development.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Some studies suggest that compounds with similar structures can inhibit the growth of various pathogens, including fungi and bacteria, making them suitable for agricultural applications as biocontrol agents . The mode of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies and Research Findings

- Antiproliferative Activity : In a study assessing the antiproliferative effects of related compounds, it was found that modifications to the cyclopropane structure could lead to enhanced activity against specific cancer cell lines. For example, a compound with a similar cyclopropane structure exhibited an IC50 value of 9.6 µM against human microvascular endothelial cells, indicating potential for therapeutic applications in tumor vascularization .

- Agricultural Applications : Research has demonstrated that derivatives of cyclopropanecarboxylic acids can serve as effective insecticides and acaricides. A patent describes various substituted cyclopropane carboxylic acids showing improved efficacy over traditional compounds in pest management . These findings suggest that this compound could be further explored for agricultural use.

- Mechanistic Studies : Investigations into the mechanism of action have revealed that compounds similar to this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. This highlights the potential dual role of such compounds in both therapeutic and preventive contexts .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for 1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

Cyclopropanation : A [2+1] cycloaddition reaction using vinyl precursors (e.g., diethyl malonate derivatives) with diazo compounds under transition metal catalysis (e.g., Rh(II)) to form the strained cyclopropane ring .

Pyrimidine Coupling : Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the pyrimidine moiety to the cyclopropane backbone. For example, halogenated pyrimidines react with cyclopropane boronic esters under Pd catalysis .

Carboxylic Acid Functionalization : Oxidation of a methyl or alcohol group on the cyclopropane ring using KMnO₄ or Jones reagent under controlled acidic conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- IR Spectroscopy : O-H stretch (carboxylic acid) at 2500–3000 cm⁻¹; C=O stretch at ~1700 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 206.23 (calculated for C₉H₈N₂O₂) .

- X-ray Crystallography : Resolves stereochemistry (e.g., cis vs. trans cyclopropane substituents) .

Advanced: How does the cyclopropane ring influence the compound’s reactivity in biological systems?

Methodological Answer:

The strained cyclopropane ring:

- Enhances Reactivity : Participates in ring-opening reactions under acidic or enzymatic conditions, generating reactive intermediates that covalently bind to biological targets (e.g., cysteine proteases) .

- Modulates Binding Affinity : Steric effects from the rigid ring improve selectivity for enzyme active sites. For example, competitive inhibition of cysteine proteases (ΔG = -7.2 kcal/mol) vs. non-competitive inhibition of Arabidopsis ACO2 (ΔG = -6.5 kcal/mol) .

- Affects Metabolic Stability : The ring resists oxidative metabolism in liver microsome assays, increasing half-life compared to non-cyclopropane analogs .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Methodological Answer:

Contradictions arise due to:

- Assay Conditions : pH (e.g., optimal activity for cysteine proteases at pH 5.5 vs. 7.4) and temperature alter binding kinetics .

- Enzyme Isoforms : Study A (cysteine protease) and Study B (ACO2) target different isoforms with varying active-site geometries .

- Stereochemical Variants : Enantiomers (e.g., (1S,2S) vs. (1R,2R)) show divergent inhibition profiles. Resolve via chiral HPLC and test each enantiomer separately .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.